molecular formula C7H13N3O B3046584 2-[(1-methyl-1H-pyrazol-3-yl)methoxy]ethan-1-amine CAS No. 1260659-02-6

2-[(1-methyl-1H-pyrazol-3-yl)methoxy]ethan-1-amine

Cat. No.: B3046584
CAS No.: 1260659-02-6
M. Wt: 155.20
InChI Key: MSYGUXMCTQALPL-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-pyrazol-3-yl)methoxy]ethan-1-amine is an organic compound that features a pyrazole ring substituted with a methoxyethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-pyrazol-3-yl)methoxy]ethan-1-amine typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with 2-aminoethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-pyrazol-3-yl)methoxy]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-[(1-methyl-1H-pyrazol-3-yl)methoxy]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-pyrazol-3-yl)methoxy]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazol-3-amine
  • 2-methoxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine
  • 1-methyl-1H-pyrazol-3-yl-amine

Uniqueness

2-[(1-methyl-1H-pyrazol-3-yl)methoxy]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1260659-02-6

Molecular Formula

C7H13N3O

Molecular Weight

155.20

IUPAC Name

2-[(1-methylpyrazol-3-yl)methoxy]ethanamine

InChI

InChI=1S/C7H13N3O/c1-10-4-2-7(9-10)6-11-5-3-8/h2,4H,3,5-6,8H2,1H3

InChI Key

MSYGUXMCTQALPL-UHFFFAOYSA-N

SMILES

CN1C=CC(=N1)COCCN

Canonical SMILES

CN1C=CC(=N1)COCCN

Origin of Product

United States

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